REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:10])[NH:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[CH2:11]([N:4]1[C:3](=[O:10])[C:2]([Br:1])=[CH:7][N:6]=[C:5]1[S:8][CH3:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(NC(=NC1)SC)=O
|
Name
|
CaH2
|
Quantity
|
32.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
(65 C-70 C) and stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
placed in a preheated oil bath
|
Type
|
WAIT
|
Details
|
After 15.5 hours
|
Duration
|
15.5 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the oil bath was raised to 87 C
|
Type
|
TEMPERATURE
|
Details
|
to achieve reflux
|
Type
|
TEMPERATURE
|
Details
|
After 19 more hours, the reaction was cooled to 0 C
|
Type
|
CUSTOM
|
Details
|
quenched cautiously with ice water first
|
Type
|
STIRRING
|
Details
|
stirred as more water (40 ml)
|
Type
|
ADDITION
|
Details
|
brine (30 ml) were added
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with a DCM/MeOH mixture
|
Type
|
EXTRACTION
|
Details
|
the organic extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The crude residue was filtered through silica gel (˜3 inches, DCM)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=C(C1=O)Br)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.06 mmol | |
AMOUNT: MASS | 642 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 12.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |